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Compound of Interest

Compound Name: 1,1-Dichloroacetone

Cat. No.: B129577 Get Quote

Spectroscopic Data of 1,1-Dichloroacetone: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,1-dichloroacetone, a compound of interest in various chemical and pharmaceutical research

fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and

visual representations to facilitate a deeper understanding of its molecular structure and

properties.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,1-dichloroacetone.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -
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Quantitative ¹H NMR data for 1,1-dichloroacetone, including specific chemical shifts and

coupling constants, are not readily available in public spectral databases at the time of this

report.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available C1 (CH₃)

Data not available C2 (C=O)

Data not available C3 (CHCl₂)

Specific ¹³C NMR chemical shifts for 1,1-dichloroacetone are not readily available in public

spectral databases at the time of this report.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not available - C=O stretch

Data not available - C-H stretch (sp³)

Data not available - C-H bend (sp³)

Data not available - C-Cl stretch

A detailed list of IR absorption peaks for 1,1-dichloroacetone is not readily available in public

spectral databases. However, an FTIR spectrum has been recorded for a neat sample in a

capillary cell.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Proposed Fragment

43 99.99 [CH₃CO]⁺

27 7.50 [C₂H₃]⁺

83 2.60 [CH₃COCHCl]⁺

26 2.30 [C₂H₂]⁺

63 2.20 [CH₂Cl]⁺

Data sourced from GC-MS analysis.[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary depending on the instrumentation and experimental

objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,1-dichloroacetone is prepared by dissolving

approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl₃). A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration.

Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the

spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: For a liquid sample like 1,1-dichloroacetone, a thin film can be

prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid

directly onto the ATR crystal.

Instrumentation: The sample is placed in the FT-IR spectrometer's sample compartment.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion

source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,1-dichloroacetone.
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Spectroscopic Analysis Workflow for 1,1-Dichloroacetone
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1,1-
Dichloroacetone
This diagram illustrates the proposed fragmentation pathway of 1,1-dichloroacetone under

electron ionization conditions, leading to the major observed fragments.
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Proposed Fragmentation of 1,1-Dichloroacetone (EI-MS)
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Caption: Fragmentation of 1,1-dichloroacetone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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